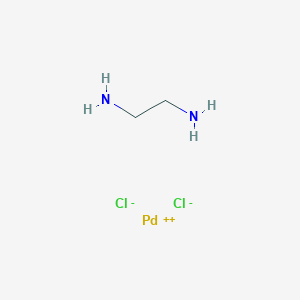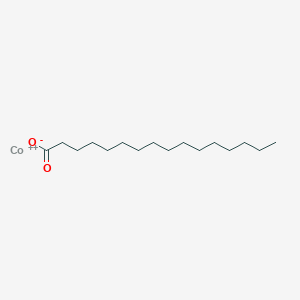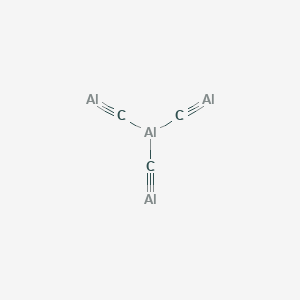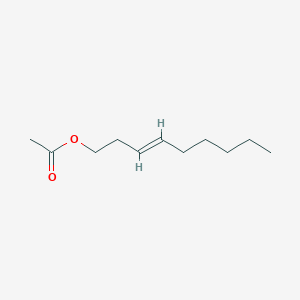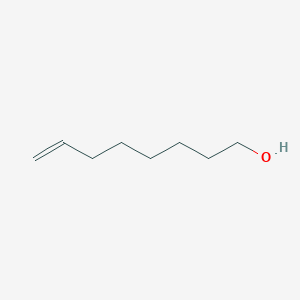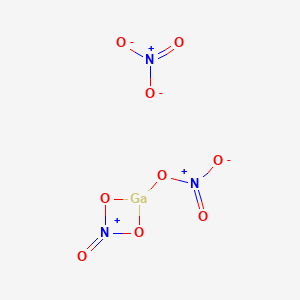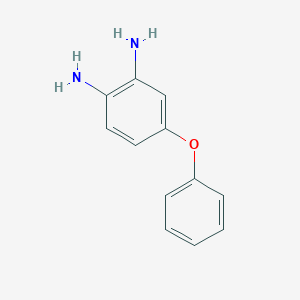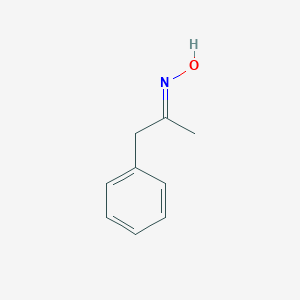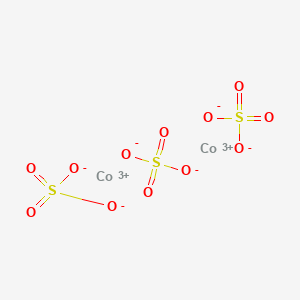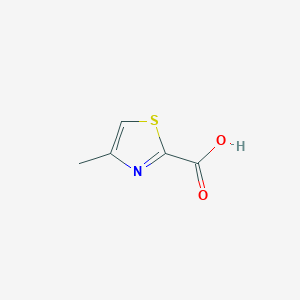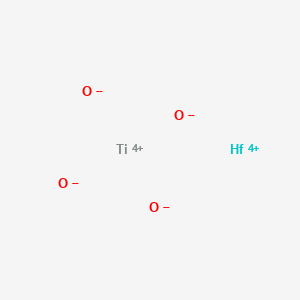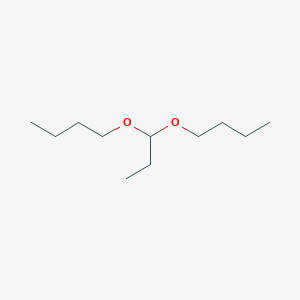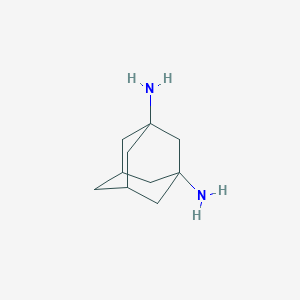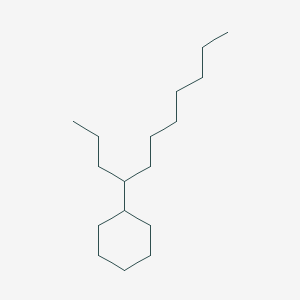
(1-Propyloctyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Propyloctyl)cyclohexane is a chemical compound that belongs to the class of cyclohexanes. It is used in scientific research for various purposes.
Mechanism Of Action
The mechanism of action of (1-Propyloctyl)cyclohexane is not well understood. However, it is believed to act as a non-specific membrane fluidizer, which alters the physical properties of cell membranes and affects the function of membrane-bound proteins. This, in turn, can lead to changes in cellular signaling, gene expression, and other cellular processes.
Biochemical And Physiological Effects
(1-Propyloctyl)cyclohexane has been shown to have a range of biochemical and physiological effects. It has been shown to increase the fluidity of cell membranes, which can affect the function of membrane-bound proteins. It has also been shown to affect the activity of enzymes involved in lipid metabolism, which can lead to changes in the levels of various lipids in cells and tissues.
Advantages And Limitations For Lab Experiments
One advantage of using (1-Propyloctyl)cyclohexane in lab experiments is that it is a relatively non-toxic and non-reactive solvent. It is also readily available and relatively inexpensive. One limitation, however, is that its effects on cellular processes are not well understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research involving (1-Propyloctyl)cyclohexane. One area of research is to further investigate its mechanism of action and its effects on cellular processes. Another area of research is to explore its potential as a drug delivery vehicle, as it has been shown to enhance the uptake of certain drugs by cells. Additionally, there is potential for (1-Propyloctyl)cyclohexane to be used in the development of new materials, such as polymers and plastics, due to its lubricating properties and non-reactive nature.
Synthesis Methods
The synthesis of (1-Propyloctyl)cyclohexane involves the reaction of cyclohexane with 1-bromooctane in the presence of a strong base such as potassium tert-butoxide. The reaction takes place at high temperature and pressure, and the product is obtained after purification by distillation or chromatography.
Scientific Research Applications
(1-Propyloctyl)cyclohexane is used in scientific research for various purposes. It is used as a solvent in organic synthesis, as a lubricant in the production of plastics and polymers, and as a component in the formulation of cosmetics and personal care products. It is also used in the development of new drugs and pharmaceuticals.
properties
CAS RN |
13151-79-6 |
|---|---|
Product Name |
(1-Propyloctyl)cyclohexane |
Molecular Formula |
C17H34 |
Molecular Weight |
238.5 g/mol |
IUPAC Name |
undecan-4-ylcyclohexane |
InChI |
InChI=1S/C17H34/c1-3-5-6-7-9-13-16(12-4-2)17-14-10-8-11-15-17/h16-17H,3-15H2,1-2H3 |
InChI Key |
PZCVWZRFNUJQOK-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CCC)C1CCCCC1 |
Canonical SMILES |
CCCCCCCC(CCC)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



